molecular formula C25H24ClN3O4S B11584654 (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11584654
M. Wt: 498.0 g/mol
InChI Key: XUANLYOFCQSPOD-JCMHNJIXSA-N
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Description

The compound “(2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

  • Formation of the thiazolotriazine core through cyclization reactions.
  • Introduction of the butoxy and ethoxy substituents on the phenyl ring via alkylation reactions.
  • Incorporation of the chlorophenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of efficient catalysts to accelerate the reactions.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The phenyl rings can be oxidized to form quinones.

    Reduction: The double bonds in the molecule can be reduced to single bonds.

    Substitution: The butoxy, ethoxy, and chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, the compound may exhibit various biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. It could be a candidate for drug development targeting specific diseases.

Industry

In industry, the compound may be used in the development of new materials with unique properties. It could also be employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl Derivatives: Compounds with phenyl rings substituted with various functional groups.

    Heterocyclic Compounds: Compounds containing other heterocyclic cores like thiazoles or triazines.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities. Compared to similar compounds, it may exhibit enhanced or unique properties that make it valuable for specific applications.

Properties

Molecular Formula

C25H24ClN3O4S

Molecular Weight

498.0 g/mol

IUPAC Name

(2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-6-[(4-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H24ClN3O4S/c1-3-5-12-33-20-11-8-17(14-21(20)32-4-2)15-22-24(31)29-25(34-22)27-23(30)19(28-29)13-16-6-9-18(26)10-7-16/h6-11,14-15H,3-5,12-13H2,1-2H3/b22-15-

InChI Key

XUANLYOFCQSPOD-JCMHNJIXSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2)OCC

Origin of Product

United States

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